Dantamacrin Dantamacrin Dantrolene sodium hemiheptahydrate is a hydrate which is the hemiheptahydrate of anhydrous dantrolene sodium. It has a role as a muscle relaxant. It contains a dantrolene sodium (anhydrous).
Skeletal muscle relaxant that acts by interfering with excitation-contraction coupling in the muscle fiber. It is used in spasticity and other neuromuscular abnormalities. Although the mechanism of action is probably not central, dantrolene is usually grouped with the central muscle relaxants.
Brand Name: Vulcanchem
CAS No.: 24868-20-0
VCID: VC20749990
InChI: InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7-;;
SMILES: C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Molecular Formula: C14H11N4NaO6
Molecular Weight: 354.25 g/mol

Dantamacrin

CAS No.: 24868-20-0

Cat. No.: VC20749990

Molecular Formula: C14H11N4NaO6

Molecular Weight: 354.25 g/mol

* For research use only. Not for human or veterinary use.

Dantamacrin - 24868-20-0

Specification

Description Dantrolene sodium hemiheptahydrate is a hydrate which is the hemiheptahydrate of anhydrous dantrolene sodium. It has a role as a muscle relaxant. It contains a dantrolene sodium (anhydrous).
Skeletal muscle relaxant that acts by interfering with excitation-contraction coupling in the muscle fiber. It is used in spasticity and other neuromuscular abnormalities. Although the mechanism of action is probably not central, dantrolene is usually grouped with the central muscle relaxants.
CAS No. 24868-20-0
Molecular Formula C14H11N4NaO6
Molecular Weight 354.25 g/mol
IUPAC Name sodium;3-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate
Standard InChI InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7-;;
Standard InChI Key RLFHDWDXQUVXPW-XRXZUQKVSA-M
Isomeric SMILES C1C(=NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+]
SMILES C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Canonical SMILES C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+]
Colorform CRYSTALS FROM AQ DIMETHYLFORMAMIDE
Melting Point 534 to 536 °F (NTP, 1992)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator